molecular formula C22H22F2N4O2S B3414182 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946307-19-3

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414182
CAS No.: 946307-19-3
M. Wt: 444.5 g/mol
InChI Key: GBELOEONMQUBAM-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its role in pharmaceuticals, and a piperidine moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through sulfonylation reactions, using sulfonyl chlorides and amines under basic conditions.

    Final Coupling: The final step involves coupling the pyridazine and piperidine-containing intermediate with the sulfonamide-containing intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its bioactive moieties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoronitrobenzene: Shares the difluorobenzene core but lacks the sulfonamide and piperidine groups.

    4-Methylpiperidine: Contains the piperidine moiety but lacks the complex aromatic structure.

    Sulfanilamide: Contains the sulfonamide group but lacks the difluorobenzene and piperidine moieties.

Uniqueness

2,4-difluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2,4-difluoro-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c1-15-10-12-28(13-11-15)22-9-7-20(25-26-22)16-2-5-18(6-3-16)27-31(29,30)21-8-4-17(23)14-19(21)24/h2-9,14-15,27H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELOEONMQUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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